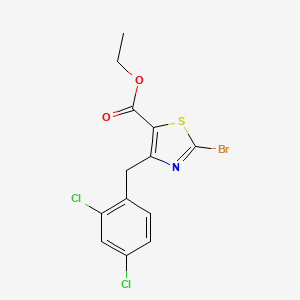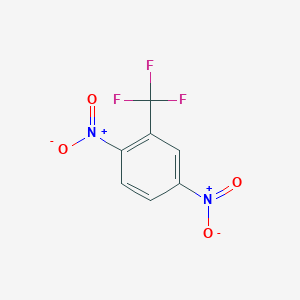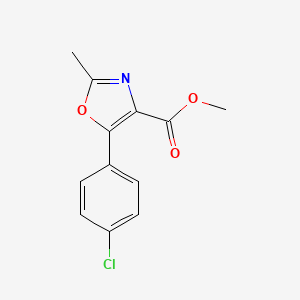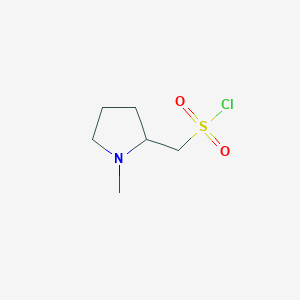
(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride typically involves the reaction of (1-Methylpyrrolidin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example:
- Reaction with amines forms sulfonamides.
- Reaction with alcohols forms sulfonate esters.
- Reaction with thiols forms sulfonate thioesters .
Wissenschaftliche Forschungsanwendungen
(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
(1-Methylpyrrolidin-2-yl)methanol: The precursor to this compound.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different substituents on the nitrogen or carbon atoms.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the sulfonyl chloride group. This combination provides a versatile scaffold for the synthesis of a wide range of sulfonyl derivatives, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H12ClNO2S |
|---|---|
Molekulargewicht |
197.68 g/mol |
IUPAC-Name |
(1-methylpyrrolidin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GUOLNBSFBFSLCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)


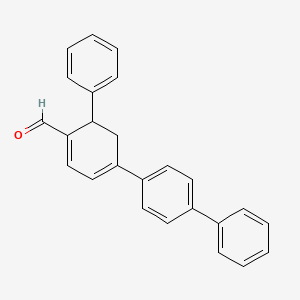
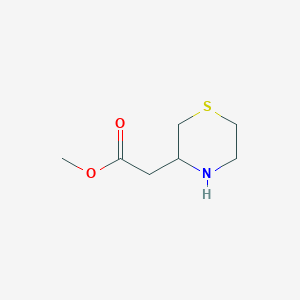


![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
